Ethyl 3-oxopyrrolidine-1-carboxylate
Overview
Description
Ethyl 3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a heterocyclic compound that contains a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Ethyl 3-oxopyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound contains a pyrrolidine ring, which is a versatile scaffold in drug discovery . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to be involved in a variety of biological activities . The downstream effects would depend on the specific pathways that this compound affects.
Pharmacokinetics
It’s known that the compound is soluble in most organic solvents but insoluble in water . This suggests that its bioavailability could be influenced by its solubility properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability is pH-dependent. In acidic environments (pH < 2), the Boc protecting group it contains may undergo hydrolysis, reducing the compound’s stability. In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with Dess-Martin periodinane in dichloromethane. The reaction mixture is stirred at room temperature for 16 hours, followed by filtration and purification using silica gel chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-oxopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-oxopyrrolidine-3-carboxylate
- 1-Boc-3-pyrrolidinone
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGBMLEVQLDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298884 | |
Record name | ethyl 3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14891-10-2 | |
Record name | 14891-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14891-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3-oxopyrrolidine-1-carboxylate in the synthesis of camptothecin?
A: this compound is a crucial intermediate in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline. [] This specific isomer is formed through a base-catalyzed Friedlander condensation reaction where this compound reacts with an appropriate aromatic aldehyde. While not the desired isomer for camptothecin synthesis, its formation allows researchers to understand the regioselectivity of the reaction and optimize conditions to favor the synthesis of the desired 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline isomer.
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